4-Amino-2-(trifluoromethoxy)benzenesulfonamide 4-Amino-2-(trifluoromethoxy)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1261724-58-6
VCID: VC2719149
InChI: InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-4(11)1-2-6(5)16(12,13)14/h1-3H,11H2,(H2,12,13,14)
SMILES: C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N
Molecular Formula: C7H7F3N2O3S
Molecular Weight: 256.2 g/mol

4-Amino-2-(trifluoromethoxy)benzenesulfonamide

CAS No.: 1261724-58-6

Cat. No.: VC2719149

Molecular Formula: C7H7F3N2O3S

Molecular Weight: 256.2 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(trifluoromethoxy)benzenesulfonamide - 1261724-58-6

Specification

CAS No. 1261724-58-6
Molecular Formula C7H7F3N2O3S
Molecular Weight 256.2 g/mol
IUPAC Name 4-amino-2-(trifluoromethoxy)benzenesulfonamide
Standard InChI InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-4(11)1-2-6(5)16(12,13)14/h1-3H,11H2,(H2,12,13,14)
Standard InChI Key KJKDPJKTJPVZLY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N
Canonical SMILES C1=CC(=C(C=C1N)OC(F)(F)F)S(=O)(=O)N

Introduction

Chemical Properties

Predicted Physical Properties

The physical properties of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide can be estimated based on structurally similar compounds:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureTypical for benzenesulfonamides
SolubilityModerate in polar organic solvents; limited in waterBased on functional group polarity
Boiling PointPotentially above 500°C at 760 mmHgComparison with similar sulfonamides such as 4-amino-N-(2-aminoethylsulfonyl)benzenesulfonamide (522.5°C)
Flash PointLikely above 250°CBased on similar compounds with high thermal stability

Chemical Reactivity

The reactivity of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide is determined by its functional groups:

  • The amino group at position 4 can participate in various reactions including acylation, alkylation, and diazotization

  • The sulfonamide group can undergo nucleophilic substitution reactions and act as a weak acid

  • The trifluoromethoxy group is generally stable but affects the electronic properties of the benzene ring, influencing the reactivity of other functional groups

Synthesis Methods

Starting Material Approaches

One potential synthetic route could involve starting with an appropriately substituted benzene derivative and introducing the required functional groups sequentially:

  • Beginning with a 2-trifluoromethoxybenzene derivative

  • Introduction of the sulfonamide group through sulfonation followed by conversion to sulfonamide

  • Controlled nitration at position 4 followed by reduction to introduce the amino group

Alternatively, approaches similar to those used for 4-amino-2-trifluoromethyl benzonitrile might be adapted, which involves "positioning bromination, cyano group replacement and aminolysis substitution" .

Purification Methods

Purification of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide would likely involve standard techniques for similar compounds, including:

  • Recrystallization from appropriate organic solvents

  • Column chromatography

  • High-performance liquid chromatography (HPLC)

Similar compounds have been purified to high purity (>99%) using optimized purification protocols .

Time (minutes)Effect on Perfusion Pressure
3-18Progressive decrease in perfusion pressure
18Maximum reduction in perfusion pressure compared to control and other derivatives

These findings suggest that 4-Amino-2-(trifluoromethoxy)benzenesulfonamide might potentially exhibit similar cardiovascular effects, although the specific impact of the trifluoromethoxy group would need experimental verification.

Structure-Activity Relationships

Key Structural Features

The specific arrangement of functional groups in 4-Amino-2-(trifluoromethoxy)benzenesulfonamide likely influences its biological activity profile:

Impact of the Trifluoromethoxy Group

The trifluoromethoxy group at position 2 would:

Role of the Amino Group

The amino group at position 4:

  • Serves as a hydrogen bond donor

  • Functions as a basic center

  • Can participate in key interactions with biological targets

  • Might be essential for specific biological activities, as observed in related compounds

Comparative Analysis with Related Compounds

The structural differences between 4-Amino-2-(trifluoromethoxy)benzenesulfonamide and related compounds may result in distinct biological profiles:

CompoundKey Structural DifferencesPotential Impact on Biological Activity
4-amino-N-(2-aminoethylsulfonyl)benzenesulfonamideLacks trifluoromethoxy group; contains aminoethylsulfonyl moietyDifferent hydrophilicity profile; altered binding interactions
4-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamideTrifluoromethyl on separate phenyl ring vs. trifluoromethoxy on main ringDifferent spatial orientation; altered binding mode
4-(2-amino-ethyl)-benzenesulfonamideDifferent positioning of amino group; lacks trifluoromethoxy groupDifferent pharmacophore alignment; potentially different cardiovascular effects

Research Applications and Future Directions

Theoretical Studies and Computational Approaches

Computational methods could provide valuable insights into the properties and potential biological activities of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide:

  • Molecular docking studies to predict interactions with potential biological targets

  • Quantitative structure-activity relationship (QSAR) analyses

  • Molecular dynamics simulations to understand conformational preferences

Similar approaches have been successfully applied to related compounds, where "theoretical interaction with Calcium channel surface was determined using 6jp5 protein, nifedipine, amlodipine, verapamil and BayK 8644 as theoretical tools in a DockingServer program" .

Pharmacokinetic Considerations

The pharmacokinetic properties of 4-Amino-2-(trifluoromethoxy)benzenesulfonamide would be influenced by its structural features. Related compounds have been evaluated using various theoretical models to predict parameters such as:

  • Absorption and distribution in biological systems

  • Metabolism pathways and stability

  • Permeability across biological barriers

  • Protein binding characteristics

Research on similar compounds has employed theoretical models such as "Admetlab 2.0 program" to evaluate these properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator